molecular formula C21H28FNO2 B593338 XLR11 N-(4-hydroxypentyl) metabolite (CRM) CAS No. 1782099-36-8

XLR11 N-(4-hydroxypentyl) metabolite (CRM)

Cat. No. B593338
CAS RN: 1782099-36-8
M. Wt: 345.5
InChI Key: MDPXVRYUGDTVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

XLR11 N-(4-hydroxypentyl) metabolite (CRM) is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is intended for use as an internal standard for the quantification of XLR11 N-(4-hydroxypentyl) metabolite by GC- or LC- mass spectrometry . XLR11 is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors .


Molecular Structure Analysis

The molecular formula of XLR11 N-(4-hydroxypentyl) metabolite (CRM) is C21H28FNO2 . The formal name is [1-(5-fluoro-4-hydroxypentyl)-1H-indol-3-yl] (2,2,3,3-tetramethylcyclopropyl)-methanone . The SMILES representation is O=C(C1C©©C1©C)C2=CN(CCCC(O)CF)C3=C2C=CC=C3 .


Physical And Chemical Properties Analysis

The molecular weight of XLR11 N-(4-hydroxypentyl) metabolite (CRM) is 345.5 . It is formulated as a 1 mg/ml solution in methanol .

Scientific Research Applications

  • Detection in Urine : A study by Kul et al. (2020) developed a method for determining metabolites of XLR11 N-(4-hydroxypentyl) in urine samples using ultrahigh-performance liquid chromatography-tandem mass spectrometry. This method is validated for selectivity, linearity, accuracy, and precision, proving effective for detecting these metabolites in urine (Kul, Kurt Cucu, & Ahmad, 2020).

  • Analysis in Hair Samples : Park et al. (2015) described a method for quantifying XLR11 and its metabolites, including the N-(4-hydroxypentyl) metabolite, in hair samples. This technique is significant for long-term monitoring of drug use, as it can provide a more extended detection window compared to urine or blood samples (Park, Yeon, Lee, & In, 2015).

  • Urine Metabolites Analysis : Jang et al. (2015) investigated the metabolic profile of XLR11 in human urine using liquid chromatography-quadrupole time-of-flight mass spectrometry. This study identified 19 metabolites, including the N-(4-hydroxypentyl) metabolite, highlighting its potential as a marker for XLR11 intake (Jang, Kim, Park, Kim, Han, Baeck, Yang, & Yoo, 2015).

  • Detection in HepaRG Cells and Urine : Kanamori et al. (2015) studied the metabolism of XLR11 using HepaRG cell culture and identified N-(5-Hydroxypentyl) and N-pentanoic acid metabolites. This research provides insights into the metabolic pathways of XLR11 in the human body (Kanamori, Kanda, Yamamuro, Kuwayama, Tsujikawa, Iwata, & Inoue, 2015).

Mechanism of Action

XLR11, the parent compound of XLR11 N-(4-hydroxypentyl) metabolite, is a synthetic cannabinoid (CB) that reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors .

Safety and Hazards

The product is not for human or veterinary use . For more detailed safety and hazard information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Future Directions

The physiological properties of XLR11 N-(4-hydroxypentyl) metabolite have not been evaluated . It is an expected phase I metabolite of XLR11, based on the known metabolism of similar compounds . Future research could focus on evaluating its physiological properties and further understanding its metabolism.

properties

IUPAC Name

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPXVRYUGDTVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043183
Record name XLR11 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1782099-36-8
Record name XLR11 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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